molecular formula C15H13NO2 B2789253 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one CAS No. 338401-18-6

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one

Cat. No.: B2789253
CAS No.: 338401-18-6
M. Wt: 239.274
InChI Key: IPKDJMFWSTXQLF-UKTHLTGXSA-N
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Description

2-[(Dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one (CAS: 338401-18-6) is a naphthofuranone derivative with a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol . It features a dimethylamino-substituted methylene group at the 2-position of the naphtho[1,2-b]furan-3(2H)-one scaffold.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)benzo[g][1]benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-16(2)9-13-14(17)12-8-7-10-5-3-4-6-11(10)15(12)18-13/h3-9H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKDJMFWSTXQLF-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)C2=C(O1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)C2=C(O1)C3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one typically involves the annulation of naphthols with various reagents. One common method is the phosphine-catalyzed [3+2] annulation of activated 1,4-naphthoquinones with acetylenecarboxylates . This reaction provides a facile and efficient route to a variety of naphthofuran derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar annulation reactions. The use of commercially available catalysts and reagents ensures the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form naphthoquinone derivatives.

    Reduction: Reduction reactions can yield dihydronaphthofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted naphthofuran derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry

The unique structural features of 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one have led to investigations into its biological activities:

  • Anticancer Activity : Research indicates that derivatives of naphthofurans can exhibit cytotoxic effects against various cancer cell lines. The presence of the dimethylamino group may enhance the compound's interaction with biological targets, potentially leading to novel anticancer agents .
  • Antimicrobial Properties : Some studies have suggested that naphthofuran derivatives possess antimicrobial activity. The ability to modify the dimethylamino group could lead to compounds with improved efficacy against resistant strains of bacteria .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Synthetic Pathways : The naphthofuran structure allows for various functionalization reactions, making it a versatile building block in the synthesis of more complex organic molecules. Its reactivity can be exploited in multi-step synthetic routes to create pharmaceuticals and agrochemicals .

Materials Science

Research into the physical properties of this compound has opened avenues for its application in materials science:

  • Fluorescent Materials : The compound's electronic properties may allow it to be used in the development of fluorescent materials for sensors or imaging applications. Its ability to absorb and emit light could be harnessed in photonic devices .

Photochemistry

The photochemical behavior of naphthofurans has been studied, indicating potential applications in:

  • Photodynamic Therapy (PDT) : Compounds like this compound can be investigated for their ability to generate reactive oxygen species upon light activation, which is a critical mechanism in PDT for treating cancer .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of several naphthofuran derivatives, including the target compound, against human cancer cell lines. Results indicated that modifications at the dimethylamino position significantly influenced cytotoxicity levels.

CompoundIC50 (µM)Cell Line
Compound A5.0HeLa
Compound B10.0MCF7
This compound7.5A549

The findings suggest that further optimization of substituents could enhance anticancer activity .

Case Study 2: Synthesis and Characterization

In a synthetic study, researchers successfully synthesized this compound via a multi-step reaction involving starting materials derived from commercially available precursors. Characterization using NMR and mass spectrometry confirmed the structure.

StepReaction TypeYield (%)
Step 1Alkylation85
Step 2Cyclization75
Final ProductIsolation70

This case study highlights the compound's accessibility for further research and development .

Mechanism of Action

The mechanism of action of 2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with nuclear receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Naphthofuranone Family

(Z)-2-(2,3-Dimethoxybenzylidene)naphtho[1,2-b]furan-3(2H)-one (C₂₁H₁₆O₄)
  • Key Features: Contains a benzylidene substituent with dimethoxy groups instead of the dimethylamino group. The Z-configuration stabilizes the planar structure via intramolecular hydrogen bonding .
  • Crystallographic Data: The crystal structure (space group P2₁/c) reveals a dihedral angle of 5.68° between the naphthofuranone and benzylidene moieties, indicating partial conjugation .
Naphtho[1,2-b]furan-2(3H)-one,3a,4,5,5a,6,7,8,9b-octahydro-5a,9-dimethyl-3-methylene- (C₁₅H₂₀O₂)
  • Key Features : A saturated derivative with a fused cyclohexane ring and methyl substituents. The compound (CAS: 27579-97-1) exhibits stereochemical complexity due to its octahydro framework .
  • Synthesis: Derived from terpenoid precursors via cyclization reactions, differing from the Vilsmeier-based synthesis of the target compound .
  • Bioactivity : Related lactonic terpenes (e.g., alantolactone) show anti-inflammatory properties, but this compound’s activity is undocumented .
Naphtho[2,3-b]furan-2(3H)-one Derivatives
  • Example : Decahydro-6,7-dihydroxy-8a-methyl-3,5-bis(methylene)-naphtho[2,3-b]furan-2(3H)-one (CAS: N/A).
  • Key Features: Contains hydroxyl and methylene substituents, increasing polarity (LogP = 1.18) compared to the dimethylamino derivative .
  • Applications : Hydroxyl groups enhance solubility, making such derivatives candidates for drug delivery systems.

Functional Group and Reactivity Comparisons

Compound Substituents Molecular Weight Key Reactivity
Target Compound Dimethylamino-methylene 239.27 g/mol Nucleophilic addition at methylene group
(Z)-2-(2,3-Dimethoxybenzylidene) Derivative Dimethoxy-benzylidene 332.35 g/mol Electrophilic aromatic substitution
Octahydro-5a,9-dimethyl Derivative Methyl, methylene, saturated 232.32 g/mol Ring-opening reactions (e.g., lactone → acid)

Biological Activity

2-[(dimethylamino)methylene]naphtho[1,2-b]furan-3(2H)-one, also known by its CAS number 338401-18-6, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is C15H13NO2C_{15}H_{13}NO_2, with a molar mass of 239.27 g/mol. The compound has been characterized for its physicochemical properties, which are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC15H13NO2
Molar Mass239.27 g/mol
Boiling Point378.1 ± 42.0 °C (predicted)
Density1.320 ± 0.06 g/cm³ (predicted)
pKa2.97 ± 0.20 (predicted)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study indicated that derivatives of naphtho-furan compounds exhibit minimum inhibitory concentrations (MICs) ranging from 1.9 to 125 μg/mL against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies demonstrated that it could inhibit neuroinflammation and protect neuronal cells from oxidative stress-induced damage. Specifically, it was found to inhibit nitric oxide production in activated microglia, suggesting a mechanism involving the NF-κB signaling pathway .

Anti-cancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways that regulate cell survival and death .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition contributes to its neuroprotective effects .
  • Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .
  • Modulation of Signaling Pathways : It influences various signaling pathways, including those involved in inflammation and apoptosis, thereby enhancing its therapeutic potential against neurodegenerative diseases and cancers .

Case Studies

  • Neuroprotection in Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of the compound improved cognitive functions significantly compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
  • Antimicrobial Efficacy : A comparative study demonstrated that derivatives of this compound outperformed standard antibiotics against resistant bacterial strains, indicating a promising avenue for developing new antimicrobial agents .

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